molecular formula C21H18ClN3O2 B2561891 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one CAS No. 1326930-69-1

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one

Cat. No. B2561891
CAS RN: 1326930-69-1
M. Wt: 379.84
InChI Key: MJKUJCZQHOZXGE-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one is a chemical compound that has been extensively studied in scientific research applications. This compound has shown promise in the field of medicinal chemistry due to its potential therapeutic properties. In

Scientific Research Applications

Antimicrobial Activity

3-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-6-Methyl-1-Propylquinolin-4(1H)-one and related compounds have shown promising results in antimicrobial activity. Studies have demonstrated their effectiveness against various bacterial and fungal strains, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential applications in combating microbial infections (Desai & Dodiya, 2014), (Dodiya, Shihory, & Desai, 2012).

Anti-Inflammatory and Analgesic Properties

Research has also identified the anti-inflammatory and analgesic properties of quinoline-oxadiazole derivatives. Some novel 4(3H)-quinazolinone derivatives, which are structurally related, were evaluated for their potential anti-inflammatory and analgesic activity, indicating a possible use in pain management and inflammation control (Farag et al., 2012).

Cytotoxic Activity

Certain derivatives of quinoline-oxadiazoles have shown significant cytotoxic activity against cancer cell lines, such as MCF-7 and HeLa. This suggests their potential application in cancer research and therapy. Specifically, compounds with certain substituents on the quinazolinone ring demonstrated improved cytotoxic activity, offering insights into drug design for cancer treatment (Hassanzadeh et al., 2019).

Solvent Interaction Studies

Investigations into the thermodynamic properties of 1,3,4-oxadiazole derivatives, which are closely related to the compound , have been conducted. These studies in different solvents like chloroform and N,N-dimethyl formamide provide insights into solute-solvent interactions and the structural implications of these compounds. This research is crucial for understanding the behavior of these compounds in different environments, which is essential for their practical application in various fields (Godhani et al., 2013), (Godhani et al., 2017).

Farnesyl Protein Transferase Inhibition

Quinoline and quinazoline derivatives have shown potential as Farnesyl Protein Transferase inhibitors. This enzyme is involved in the post-translational modification of proteins, and its inhibition can have significant implications in cancer treatment and research, highlighting another potential application of these compounds (Angibaud et al., 2003).

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-3-9-25-12-17(19(26)16-10-13(2)7-8-18(16)25)21-23-20(24-27-21)14-5-4-6-15(22)11-14/h4-8,10-12H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKUJCZQHOZXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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